Sumanirole maleate

Übersicht

Beschreibung

Sumanirole (Maleat) ist ein hochspezifischer Dopamin-D2-Rezeptoragonist, der für seine potenziellen therapeutischen Anwendungen bei der Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms bekannt ist . Trotz seines vielversprechenden pharmakologischen Profils wurde es nicht für die medizinische Anwendung zugelassen, sondern ist weiterhin ein wertvolles Werkzeug in der neurobiologischen Forschung .

Vorbereitungsmethoden

Sumanirole (Maleat) wird durch eine Reihe chemischer Reaktionen synthetisiert, beginnend mit D-Phenylalanin. Der Syntheseweg umfasst eine sequentielle oxidative Cyclisierung, die ein Schlüsselschritt zur Bildung der Imidazoquinolin-Struktur ist . Die industriellen Produktionsmethoden sind nicht umfassend dokumentiert, aber die Verbindung wird typischerweise in einem Labor unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt .

Analyse Chemischer Reaktionen

Sumanirole (Maleat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Imidazoquinolinring verändern.

Reduktion: Diese Reaktion kann verwendet werden, um oxidierte Zwischenprodukte wieder in ihren ursprünglichen Zustand zu reduzieren.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen halogenierte Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Sumanirole exhibits a high affinity for D2 receptors, with reported EC50 values ranging from 17 to 75 nM in cell-based assays. Its selectivity for the D2 receptor over other dopamine receptor subtypes is significant, originally reported to be over 200-fold . Recent studies indicate a more conservative estimate of approximately 32-fold selectivity for D2 over D3 receptors .

Key Pharmacological Characteristics

| Property | Value |

|---|---|

| Selectivity | >200-fold for D2 vs. other subtypes |

| EC50 (D2 receptor) | 17-75 nM |

| Ki (D2) | 9.0 nM |

| Ki (D3) | 1940 nM |

| Ki (D4) | >2190 nM |

| Ki (D1) | >7140 nM |

Clinical Research Applications

Sumanirole has undergone various clinical trials aimed at assessing its efficacy in treating Parkinson's disease and restless leg syndrome. However, these trials were terminated due to insufficient efficacy compared to existing therapies .

Animal Studies

In animal models, sumanirole has demonstrated significant effects on locomotor activity and disability scores in Parkinsonian models. For instance, it improved locomotor activities in monkeys lesioned with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and exhibited robust effects in reserpinized rats, showcasing its potential as a therapeutic agent .

Mechanistic Insights

Sumanirole's mechanism of action primarily involves stimulation of D2 receptors, which plays a crucial role in modulating dopamine pathways associated with movement and coordination. The compound has been shown to affect various physiological responses attributed to D2-like receptor function, including:

- Elevation of striatal acetylcholine levels.

- Decrease in plasma prolactin levels.

- Modulation of dopamine neuron firing rates in the substantia nigra pars compacta .

Research Tool

Despite its clinical setbacks, sumanirole remains a valuable compound for basic research. It is used to explore neurobiological mechanisms linked to dopamine signaling pathways. Its high selectivity for D2 receptors allows researchers to dissect the roles of specific dopamine receptor subtypes in various neurological conditions, including schizophrenia and other movement disorders .

Case Studies and Research Findings

- Effects on Prepulse Inhibition (PPI) : Research demonstrated that sumanirole affects PPI in rats, decreasing inhibition at certain intervals while increasing it at others. This suggests its utility in studying the dopaminergic modulation of sensory processing and potential antipsychotic mechanisms .

- Bivalent Ligands Development : Studies have focused on developing bivalent ligands based on the sumanirole pharmacophore to enhance selectivity and efficacy toward specific receptor subtypes. These efforts aim to create compounds that can selectively activate G-protein pathways while minimizing β-arrestin recruitment .

Wirkmechanismus

Sumanirole (maleate) exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a series of intracellular signaling events that modulate neuronal activity. The compound’s high selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, and D5) makes it a valuable tool for studying D2 receptor-specific pathways .

Vergleich Mit ähnlichen Verbindungen

Sumanirole (Maleat) ist aufgrund seiner hohen Selektivität und vollen Agonistenaktivität an Dopamin-D2-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Ropinirol: Ein weiterer Dopamin-D2-Rezeptoragonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Pramipexol: Ein Dopamin-D2/D3-Rezeptoragonist mit Anwendungen bei der Parkinson-Krankheit und dem Restless-Legs-Syndrom.

Sumanirole (Maleat) zeichnet sich durch seine höhere Selektivität für D2-Rezeptoren aus, was es besonders nützlich für die Forschung zu D2-Rezeptor-vermittelten Effekten macht .

Biologische Aktivität

Sumanirole maleate, a selective dopamine D2 receptor agonist, has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in treating Parkinson's disease and other dopaminergic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its receptor selectivity, pharmacodynamics, and relevant case studies.

Chemical Profile

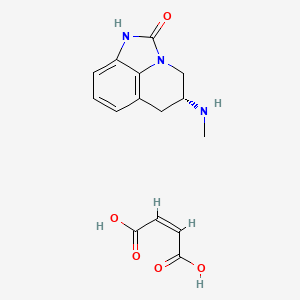

- Chemical Name : (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate

- CAS Number : 179386-44-8

- Purity : ≥98%

Receptor Selectivity and Affinity

This compound is characterized by its high affinity for the D2 dopamine receptor. Key findings include:

- EC50 Values : Ranging from 17 to 75 nM in cell-based assays, indicating strong agonistic activity.

- Selectivity : Initially reported to exhibit over 200-fold selectivity for D2 receptors compared to other dopamine receptor subtypes (D3, D4, D1) with Ki values of 9.0 nM (D2), 1940 nM (D3), >2190 nM (D4), and >7140 nM (D1) . More recent studies suggest a 32-fold selectivity for D2 over D3 receptors with Ki values of 17.1 nM and 546 nM respectively .

This compound acts primarily as a full agonist at the D2 receptor, influencing various physiological processes:

- Dopaminergic Activity : It elevates striatal acetylcholine levels (ED50 = 12.1 µmol/kg i.p.) and decreases plasma prolactin levels in rats at doses ≥3.1 µmol/kg .

- Neuronal Effects : The compound inhibits dopamine neuron firing rates in the substantia nigra pars compacta with an ED50 of 2.3 µmol/kg i.v., demonstrating its significant impact on dopaminergic signaling .

Animal Studies

Research has demonstrated that this compound produces various pharmacological effects in animal models:

- Parkinsonian Models : In reserpinized rats and unilateral 6-hydroxydopamine-lesioned rats, sumanirole exhibited notable locomotor stimulant activity and significantly improved disability scores . Its efficacy was shown to be greater than that of other tested agonists.

| Study Type | Model | Dose | Effect |

|---|---|---|---|

| Locomotor Activity | Reserpine-treated Rats | ≥12.5 µmol/kg s.c. | Increased horizontal activity |

| Rotational Behavior | 6-OHDA Lesioned Rats | Not specified | Profound rotational behavior |

Prepulse Inhibition Studies

In a study examining prepulse inhibition (PPI) in rats, sumanirole was found to decrease PPI at certain intervals while increasing it at others, indicating complex interactions within dopaminergic pathways .

Case Studies and Clinical Insights

While sumanirole has not been approved for clinical use, it has been utilized as a research tool to explore dopaminergic mechanisms:

- Bivalent Ligands Development : A study explored the development of bivalent ligands based on the sumanirole pharmacophore to enhance selectivity for G-protein biased agonism .

- Neurobiological Research : Sumanirole has been pivotal in identifying neurobiological mechanisms related to dopamine signaling, particularly in studies focusing on schizophrenia and other neuropsychiatric disorders .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRMYBBPKNLLI-ORHWHDKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179386-44-8 | |

| Record name | Sumanirole maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUMANIROLE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.